(R)-2-(Amino(cyclopropyl)methyl)benzonitrile hydrochloride
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Description
“®-2-(Amino(cyclopropyl)methyl)benzonitrile hydrochloride” is likely a complex organic compound. It contains an amino group (NH2), a cyclopropyl group (a three-carbon ring), a methyl group (CH3), and a benzonitrile group (a benzene ring attached to a nitrile group, -C≡N). The “R” indicates that it is the right-handed (rectus) enantiomer of the molecule .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through reactions involving nitriles and amines . Cyclopropane rings can be formed through various methods, including reactions involving carbenes or reactions of alkenes with diazomethane .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the cyclopropyl ring and the benzonitrile group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. The amino group might act as a nucleophile in reactions . The nitrile group could undergo hydrolysis to form a carboxylic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Properties such as melting point, boiling point, and density could be determined experimentally .Mechanism of Action
Future Directions
The future directions for research on this compound would depend on its potential applications. If it has medicinal properties, future research could focus on drug development and clinical trials. If it has interesting chemical properties, it could be studied further in the field of synthetic chemistry .
Properties
CAS No. |
1213004-19-3 |
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Molecular Formula |
C11H13ClN2 |
Molecular Weight |
208.69 g/mol |
IUPAC Name |
2-[(R)-amino(cyclopropyl)methyl]benzonitrile;hydrochloride |
InChI |
InChI=1S/C11H12N2.ClH/c12-7-9-3-1-2-4-10(9)11(13)8-5-6-8;/h1-4,8,11H,5-6,13H2;1H/t11-;/m1./s1 |
InChI Key |
WDIULJVDHDMNAD-RFVHGSKJSA-N |
Isomeric SMILES |
C1CC1[C@H](C2=CC=CC=C2C#N)N.Cl |
SMILES |
C1CC1C(C2=CC=CC=C2C#N)N.Cl |
Canonical SMILES |
C1CC1C(C2=CC=CC=C2C#N)N.Cl |
Origin of Product |
United States |
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